molecular formula C26H26N2O4S B2751449 N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-N-phenylbenzenesulfonamide CAS No. 1251580-03-6

N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-N-phenylbenzenesulfonamide

Cat. No.: B2751449
CAS No.: 1251580-03-6
M. Wt: 462.56
InChI Key: HEGCIULUUTVYRL-UHFFFAOYSA-N
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Description

N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-N-phenylbenzenesulfonamide is a sulfonamide derivative containing a 1,3-oxazole core substituted with a 5-methyl group and a 4-(propan-2-yloxy)phenyl moiety. The compound’s design integrates a benzenesulfonamide group, known for its role in enzyme inhibition (e.g., carbonic anhydrase), and an oxazole ring, which enhances metabolic stability and binding affinity in drug discovery .

Properties

IUPAC Name

N-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-19(2)31-23-16-14-21(15-17-23)26-27-25(20(3)32-26)18-28(22-10-6-4-7-11-22)33(29,30)24-12-8-5-9-13-24/h4-17,19H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGCIULUUTVYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-N-phenylbenzenesulfonamide typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propan-2-yloxy Group: This step involves the alkylation of the phenyl group with propan-2-ol in the presence of a suitable catalyst.

    Sulfonamide Formation: The final step involves the reaction of the oxazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-N-phenylbenzenesulfonamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The oxazole ring and sulfonamide group may play key roles in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of sulfonamide-linked heterocycles. Key structural analogs include:

1,2,4-Triazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones share the sulfonylphenyl group but replace the oxazole with a triazole ring. These derivatives exhibit tautomerism (thione-thiol equilibrium) and are synthesized via cyclization of hydrazinecarbothioamides under alkaline conditions. The absence of an oxazole ring reduces lipophilicity compared to the target compound .

Sulfamethoxazole Derivatives ()

For example, N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide features an isoxazole-thiadiazine hybrid. Unlike the target compound, this derivative includes a thiadiazine ring, which may enhance hydrogen-bonding interactions but increase synthetic complexity .

Oxazole-Sulfonamide Hybrids (–15)

Examples include N-{[5-methyl-4-(4-methylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]methyl}thiophene-2-sulfonamide and 5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide. These compounds retain the oxazole-sulfonamide backbone but vary in substituents (e.g., trifluoromethyl, piperidine), influencing solubility and target selectivity .

Physicochemical Properties

The propan-2-yloxy group in the target compound increases steric bulk and lipophilicity compared to simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide (). This modification may enhance membrane permeability but reduce aqueous solubility. IR and NMR data from similar compounds confirm the presence of sulfonamide (S=O stretching at ~1250 cm⁻¹) and oxazole (C=N stretching at ~1600 cm⁻¹) functionalities .

Data Table: Key Comparisons

Compound Name Molecular Formula Key Features Biological Activity Synthesis Method
Target Compound C₂₆H₂₅N₂O₄S 5-methyl oxazole, propan-2-yloxy Not reported Likely nucleophilic substitution
1,2,4-Triazole Derivatives () C₂₁H₁₅F₂N₃O₂S₂ Triazole, difluorophenyl Enzyme inhibition Alkaline cyclization
Sulfamethoxazole Analog () C₁₆H₁₇N₅O₃S₂ Isoxazole, thiadiazine Antibacterial Hydrazine-isocyanate coupling
Oxazole-Sulfonamide () C₂₂H₁₉F₃N₆O₂ Trifluoromethyl, triazole Antiviral (predicted) Multi-step coupling

Biological Activity

N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-N-phenylbenzenesulfonamide, a complex organic compound, belongs to the class of sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Core Structure : The compound features a benzenesulfonamide moiety, which is known for its diverse biological activities.
  • Functional Groups : It contains a 1,3-oxazole ring and a propan-2-yloxy group that may influence its pharmacological profile.

Research indicates that sulfonamide derivatives can interact with various biological targets. For instance:

  • Carbonic Anhydrase Inhibition : Some sulfonamides act as inhibitors of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .
  • Endothelin Receptor Modulation : Certain derivatives have been shown to inhibit endothelin receptors, which play a significant role in cardiovascular health by regulating vascular tone and blood pressure .
  • Calcium Channel Interaction : Preliminary studies suggest that compounds similar to this compound may modulate calcium channels, potentially affecting cardiac function .

Pharmacological Effects

The biological activity of this compound has been explored in various contexts:

Case Studies

Several studies have evaluated the biological effects of related compounds:

  • Study on Perfusion Pressure : A study investigated the impact of various benzenesulfonamides on coronary resistance and perfusion pressure using isolated rat hearts. Results indicated that certain derivatives significantly reduced perfusion pressure compared to controls .
    CompoundDose (nM)Effect on Perfusion Pressure
    Control-Baseline
    Compound 1 (Sulfonamide A)0.001Decreased
    Compound 2 (Sulfonamide B)0.001No significant change
    Compound 3 (Sulfonamide C)0.001Significant decrease
  • Antimicrobial Activity : While specific data on this compound is scarce, related sulfonamides have been documented to exhibit antimicrobial activity against various pathogens, suggesting potential utility in treating infections.

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